molecular formula C8H19NO2 B146128 N-tert-Butyldiethanolamine CAS No. 2160-93-2

N-tert-Butyldiethanolamine

Cat. No.: B146128
CAS No.: 2160-93-2
M. Wt: 161.24 g/mol
InChI Key: XHJGXOOOMKCJPP-UHFFFAOYSA-N
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Description

N-tert-Butyldiethanolamine, also known as this compound, is a useful research compound. Its molecular formula is C8H19NO2 and its molecular weight is 161.24 g/mol. The purity is usually 95%.
The exact mass of the compound tert-Butyldiethanolamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 525736. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Ethanolamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Non-genotoxic Properties tert-Butyldiethanolamine has been evaluated for potential genotoxic activity using various tests such as the Salmonella/microsome reverse gene mutation test, the CHO/HGPRT forward gene mutation test, a sister chromatid exchange test in cultured CHO cells, and an in vivo peripheral blood micronucleus test in mice. The studies found that tert-Butyldiethanolamine, along with other alkylalkanolamines, did not produce significant or dose-related increases in mutations, sister chromatid exchanges, or micronuclei, indicating their non-genotoxic nature (Leung & Ballantyne, 1997).

  • Use in Drug Design and Medicinal Chemistry The tert-butyl group, which is a component of tert-Butyldiethanolamine, is a common motif in medicinal chemistry. Its incorporation into bioactive compounds can modulate properties such as lipophilicity and metabolic stability. This characteristic has been studied in the drug discovery process, particularly in the evaluation of alternative substituents for the tert-butyl group in bioactive compounds (Westphal et al., 2015).

  • Role in Chemical Synthesis and Industrial Applications tert-Butyldiethanolamine and related compounds are used in various industrial applications, such as in chemical synthesis and as intermediates for producing other compounds. Their structural properties and reactions are crucial in developing efficient and safe industrial processes. While specific studies on tert-Butyldiethanolamine in this context are limited, the broader category of tert-butyl compounds plays a significant role in industrial chemistry.

  • Environmental and Toxicological Studies Research on tert-butyl compounds, including tert-Butyldiethanolamine, has extended into environmental science and toxicology. Studies focus on the impact of these compounds on environmental systems, their persistence and degradation, and potential toxicological effects on humans and wildlife. This research area is critical for assessing the safety and environmental impact of tert-Butyldiethanolamine in its various applications.

Safety and Hazards

“tert-Butyldiethanolamine” is classified as a skin corrosive substance . It causes severe skin burns and eye damage . Safety measures include wearing protective gloves, clothing, eye protection, and face protection. It is advised not to breathe dust, fume, gas, mist, vapors, or spray .

Properties

IUPAC Name

2-[tert-butyl(2-hydroxyethyl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO2/c1-8(2,3)9(4-6-10)5-7-11/h10-11H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHJGXOOOMKCJPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8029230
Record name tert-Butyldiethanolamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2160-93-2
Record name tert-Butyldiethanolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2160-93-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyldiethanolamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002160932
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tert-Butyldiethanolamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525736
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Record name Ethanol, 2,2'-[(1,1-dimethylethyl)imino]bis-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name tert-Butyldiethanolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8029230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-[(1,1-dimethylethyl)imino]bisethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.801
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name TERT-BUTYLDIETHANOLAMINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: tert-Butyldiethanolamine has proven to be a versatile ligand in constructing polynuclear metal complexes with interesting magnetic properties. For example, researchers have synthesized a hexanuclear complex, [Cu4Fe2(OH)(Piv)4(tBuDea)4Cl]·0.5CH3CN [], utilizing tert-butyldiethanolamine. This complex features an unusual M6(μ-X)73-X)2 core, highlighting the ligand's ability to facilitate the formation of intricate molecular architectures [].

A: Yes, several studies demonstrate the catalytic activity of metal complexes containing tert-butyldiethanolamine. For instance, the aforementioned hexanuclear copper-iron complex [] effectively catalyzes the mild oxidation of cyclohexane with H2O2, yielding cyclohexanol and cyclohexanone []. Additionally, this complex has shown promising activity in catalyzing the amidation of cyclohexane with benzamide [].

A: The magnetic properties of these complexes are highly dependent on the metal ions and their specific coordination environment. For example, the hexanuclear copper-iron complex [] exhibits antiferromagnetic coupling between the metal centers []. In contrast, a different study reported the synthesis of a series of pentanuclear Co(II) clusters incorporating tert-butyldiethanolamine and pivalic acid []. Interestingly, the magnetic behavior of these clusters, specifically their single-molecule magnet (SMM) characteristics, could be fine-tuned by modifying the ligand shell around the Co(II) ions [].

A: tert-Butyldiethanolamine has been investigated in the development of new materials with potential applications in various fields. One notable example is its use in synthesizing Zn2+-trimesate metal-organic frameworks (MOFs) []. These MOFs, with their porous structures and high solvent-accessible areas, hold promise for applications such as gas storage and separation [].

A: While the provided research excerpts don't delve deeply into the thermal properties of all synthesized complexes, one study [] specifically investigates the thermal behavior of a tert-butyldiethanolamine derivative, 2,2′-(tert-butylimino)diethanol, reacting with various phosphorus(III)-containing heterocycles []. Understanding the thermal stability and reactivity of such compounds is crucial for optimizing their synthesis and exploring their potential applications in areas requiring specific temperature conditions.

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